1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol
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Overview
Description
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Mechanism of Action
The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Preparation Methods
The synthesis of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the pyrrolidinyl group.
Chemical Reactions Analysis
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol undergoes several types of chemical reactions:
Reduction: Reduction reactions can be used to reduce the indole ring or other functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol has several scientific research applications:
Comparison with Similar Compounds
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol can be compared with other indole derivatives:
Properties
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-9-14-15(17-12)5-4-6-16(14)20-11-13(19)10-18-7-2-3-8-18/h4-6,9,13,17,19H,2-3,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKFNJNUBAPVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CN3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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